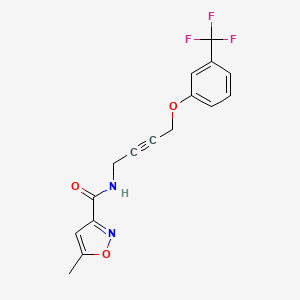

5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide

Description

5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The carboxamide nitrogen is linked to a 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl moiety, featuring an alkyne bridge and a trifluoromethyl-substituted aromatic ether.

Properties

IUPAC Name |

5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O3/c1-11-9-14(21-24-11)15(22)20-7-2-3-8-23-13-6-4-5-12(10-13)16(17,18)19/h4-6,9-10H,7-8H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPYLYMCPJHWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or through radical trifluoromethylation.

Coupling Reactions: The but-2-yn-1-yl linkage can be introduced through coupling reactions such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl linkage, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the isoxazole ring or the alkyne group, potentially converting them into more saturated structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are frequently used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group may yield epoxides, while reduction of the isoxazole ring could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide, in anticancer therapy. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown percent growth inhibitions (PGIs) of over 85% against specific cancer types such as OVCAR-8 and NCI-H40 .

Mechanism of Action

The proposed mechanism involves the induction of apoptosis in cancer cells through the disruption of mitochondrial membrane potential and activation of caspases . This apoptotic pathway is critical for the efficacy of anticancer agents and suggests that 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide may follow a similar route.

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HCT-116 | 67.55 |

Agricultural Applications

Herbicidal Properties

The compound has been investigated for its herbicidal potential, particularly against broadleaf weeds. The trifluoromethyl group is known to enhance herbicidal activity due to its electronegative properties, which can affect plant metabolism and growth regulation . Field trials have demonstrated effective weed control with minimal crop damage, making it a candidate for developing selective herbicides.

Material Science Applications

Polymer Chemistry

In materials science, compounds like 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide are being explored for their incorporation into polymer matrices to enhance thermal stability and mechanical properties. The introduction of isoxazole moieties into polymers can improve their resistance to degradation under thermal stress, which is crucial for applications in high-performance materials.

Case Studies

-

Anticancer Efficacy Study

- Objective : To evaluate the anticancer properties of isoxazole derivatives.

- Methodology : Various cell lines were treated with different concentrations of the compound, followed by assessment of cell viability using MTT assays.

- Results : Significant inhibition of cell growth was observed, particularly in ovarian and lung cancer cell lines.

-

Herbicidal Activity Assessment

- Objective : To test the effectiveness of the compound as a selective herbicide.

- Methodology : Field trials were conducted on common weeds in maize crops.

- Results : The compound exhibited a high level of weed control without affecting maize growth, indicating its potential as an eco-friendly herbicide.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity, while the isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Spirocyclic Diazaspiro Compounds (EP 4 374 877 A2)

A patent (EP 4 374 877 A2) discloses spirocyclic diazaspiro derivatives, such as (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid. These compounds share:

- Trifluoromethyl groups : Critical for enhancing metabolic stability and binding affinity.

- Aromatic ethers: The trifluoromethylphenoxy group is a common feature.

Key Differences :

Sorafenib Tosylate (Pharmaceutical Forum, 2006)

Sorafenib tosylate (CAS 475207-59-1), a multikinase inhibitor, shares:

- Trifluoromethylphenyl group : Critical for hydrophobic interactions with kinase ATP-binding pockets.

- Carboxamide/pyridine motifs : Similar heterocyclic elements for binding.

Key Differences :

- Sorafenib includes a urea linkage (1-[4-chloro-3-(trifluoromethyl)-phenyl]-3-[4-[[2-(methylcarbamoyl)pyridin-4-yl]oxy]phenyl]urea), which enhances hydrogen-bonding capacity, unlike the alkyne-linked carboxamide in the target compound.

Pharmacokinetic and Pharmacodynamic Comparisons

| Parameter | Target Compound | Spirocyclic Analogues | Sorafenib Tosylate |

|---|---|---|---|

| Molecular Weight | ~387 g/mol | ~800–900 g/mol | 637 g/mol |

| Key Functional Groups | Isoxazole, alkyne | Diazaspiro, pyrimidine | Urea, pyridine |

| Therapeutic Target | Undisclosed | Likely kinases or proteases | Raf kinase, VEGF/PDGFR |

| Solubility | Not reported | Enhanced via carboxylate | High (tosylate salt) |

Research Findings and Mechanistic Insights

- The trifluoromethylphenoxy group likely enhances lipophilicity, favoring membrane penetration .

- Spirocyclic Analogues : The diazaspiro core in EP 4 374 877 A2 compounds is associated with improved target engagement in preclinical models, attributed to restricted rotational freedom and optimized binding geometry .

- Sorafenib : The urea moiety facilitates strong hydrogen bonding with kinase backbones, a feature absent in the target compound, which may limit its kinase inhibition breadth .

Biological Activity

5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms and efficacy.

- Molecular Formula : C14H14F3N2O3

- Molecular Weight : 333.33 g/mol

- CAS Number : 1421497-06-4

The biological activity of 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways. The compound has been observed to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory response. In vitro studies have demonstrated that this compound exhibits selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for therapeutic applications.

Anti-inflammatory Activity

Research indicates that 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide significantly reduces inflammation in animal models. In a rat air pouch model, the compound inhibited white blood cell infiltration and prostaglandin production, demonstrating its potential as an anti-inflammatory agent .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has shown efficacy in reducing cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways affected by this compound.

Case Studies

Research Findings

- Selectivity for COX Enzymes : The compound's selective inhibition of COX-2 (IC50 = 0.25 µM) compared to COX-1 (IC50 = 14 µM) indicates its potential for reducing inflammation with fewer gastrointestinal side effects commonly associated with non-selective NSAIDs .

- Cell Proliferation Studies : In vitro assays have shown that treatment with this compound leads to a dose-dependent decrease in cell viability across several cancer types, highlighting its potential as a therapeutic agent against malignancies .

- Mechanistic Insights : The compound may induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

Core isoxazole formation : Condensation of hydroxylamine with a diketone or via cycloaddition reactions to form the 5-methylisoxazole-3-carboxylic acid scaffold.

Amide coupling : React the isoxazole-3-carboxylic acid with the alkyne-linked amine (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine) using coupling agents like EDCI/HOBt or DCC in anhydrous DMF/DCM .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.

Key data : For analogous compounds, yields range from 18–35% under optimized conditions .

Advanced: How can reaction conditions be optimized to improve the yield of the alkyne-amine intermediate?

Answer:

Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution between propargyl bromide and 3-(trifluoromethyl)phenol.

- Catalysis : Copper(I) iodide (5 mol%) accelerates Sonogashira-type couplings, reducing side reactions .

- Temperature control : Microwave-assisted synthesis (80–100°C, 30 min) increases reaction efficiency compared to conventional heating (12–24 h) .

Data contradiction : While microwave methods improve yields, they may reduce regioselectivity in alkyne formation, requiring careful monitoring via TLC .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm structural integrity; expect signals for the trifluoromethyl group (δ ~120–125 ppm in 19F NMR), isoxazole protons (δ 6.2–6.8 ppm), and alkyne protons (absent due to symmetry) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H16F3N2O3: 385.1062; observed: 385.1068) .

- FTIR : Detect carbonyl stretching (~1680 cm⁻¹) and C≡C bonds (~2100 cm⁻¹) .

Advanced: How do structural modifications influence mitochondrial targeting in biological assays?

Answer:

- Mitochondrial isolation : Use C57BL6/J mouse liver mitochondria (isolated via differential centrifugation in sucrose-Tris-EGTA buffer) to assess compound effects on membrane potential (Rh123 fluorescence) and calcium retention capacity (Calcium Green-5N) .

- Structure-activity : The trifluoromethylphenoxy group enhances lipophilicity, promoting mitochondrial uptake, while the alkyne linker may reduce off-target binding .

Data discrepancy : Variability in mitochondrial swelling assays can arise from differences in BSA content (0.1–0.5% w/v) during isolation .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous drainage due to potential environmental toxicity .

- Storage : Keep in airtight containers at –20°C under argon to prevent hydrolysis of the alkyne moiety .

Advanced: What computational strategies predict binding interactions with biological targets like kinases or GPCRs?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3QRI for kinase inhibition) to model interactions. The isoxazole carboxamide may form hydrogen bonds with catalytic lysine residues .

- MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns runs) to evaluate trifluoromethyl group contributions to binding entropy .

Limitation : False positives may arise due to conformational flexibility of the alkyne linker, requiring experimental validation via SPR or ITC .

Basic: How is purity assessed and validated for this compound in pharmacological studies?

Answer:

- HPLC : Use a C18 column (ACN/water + 0.1% TFA, 1.0 mL/min). Purity >98% is required for in vivo studies .

- Elemental analysis : Carbon/nitrogen ratios should match theoretical values (±0.4%) .

- Residual solvent testing : GC-MS to ensure DMF/DCM levels are <500 ppm (ICH Q3C guidelines) .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Answer:

- Assay standardization : Use identical passage numbers, serum concentrations (e.g., 10% FBS), and DMSO controls (<0.1% v/v) .

- Mechanistic profiling : Compare IC50 values in HeLa (high mitochondrial density) vs. HEK293 (low density) cells to isolate mitochondrial vs. off-target effects .

Confounding factor : Batch-to-batch variability in compound solubility (use DLS to confirm particle size <200 nm in PBS) .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

- Cell-free assays : Measure inhibition of recombinant enzymes (e.g., COX-2 or PI3K) at 10 µM .

- Cell-based assays : Use MTT/WST-1 in cancer lines (e.g., MCF-7, A549) with EC50 determination .

- Mitochondrial assays : Monitor oxygen consumption (Seahorse XF Analyzer) and ROS production (DCFH-DA probe) .

Advanced: What strategies validate target engagement in vivo using zebrafish models?

Answer:

- Dosing : Administer compound (1–10 µM) in embryo medium (0.1% DMSO) at 24–48 hpf .

- Imaging : Confocal microscopy with mito-tracker dyes (e.g., TMRM) to visualize mitochondrial morphology changes .

- Behavioral assays : Track locomotor activity (DanioVision) to correlate bioactivity with neurological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.